molecular formula C17H26O3 B14271127 Decyl 3-hydroxybenzoate CAS No. 137043-95-9

Decyl 3-hydroxybenzoate

Cat. No.: B14271127
CAS No.: 137043-95-9
M. Wt: 278.4 g/mol
InChI Key: AYHFBUYPXIMOTQ-UHFFFAOYSA-N
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Description

Decyl 3-hydroxybenzoate is an ester compound formed from decanol and 3-hydroxybenzoic acid. It is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. The compound is characterized by its aromatic ring and long alkyl chain, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 3-hydroxybenzoate can be synthesized through esterification, where decanol reacts with 3-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and the ester is separated from the unreacted materials and by-products through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Decyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decyl 3-hydroxybenzoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π interactions, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

  • Methyl 3-hydroxybenzoate
  • Ethyl 3-hydroxybenzoate
  • Propyl 3-hydroxybenzoate

Comparison: Decyl 3-hydroxybenzoate is unique due to its long alkyl chain, which imparts greater hydrophobicity compared to its shorter-chain analogs. This property makes it more suitable for applications requiring lipid solubility, such as in cosmetics and pharmaceuticals. Additionally, the longer chain length can enhance its stability and effectiveness as a UV filter in sunscreens .

Properties

CAS No.

137043-95-9

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

decyl 3-hydroxybenzoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-13-20-17(19)15-11-10-12-16(18)14-15/h10-12,14,18H,2-9,13H2,1H3

InChI Key

AYHFBUYPXIMOTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)O

Origin of Product

United States

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